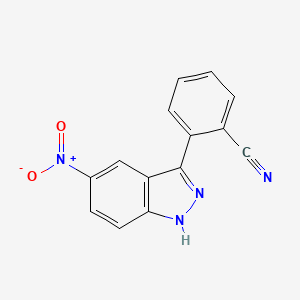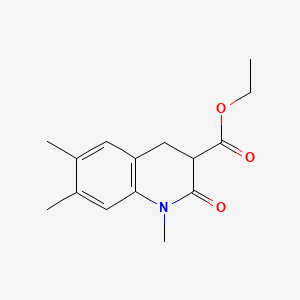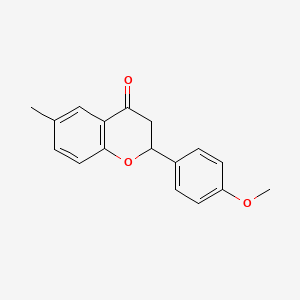
2-(5-nitro-1H-indazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-nitro-1H-indazol-3-yl)benzonitrile is a chemical compound with the molecular formula C14H8N4O2. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and a benzonitrile moiety at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the nitration of 1H-indazole followed by a coupling reaction with benzonitrile. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group into the indazole ring. The nitrated indazole is then reacted with benzonitrile under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(5-amino-1H-indazol-3-yl)benzonitrile.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(5-nitro-1H-indazol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-nitro-1H-indazol-3-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific molecular targets, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-nitro-1H-imidazol-1-yl)ethanol: Another nitro-substituted heterocycle with similar biological activities.
1H-indazole-3-carbonitrile: A structurally related compound with a different substitution pattern.
5-nitro-1H-indazole: Lacks the benzonitrile moiety but shares the nitro-indazole core.
Uniqueness
2-(5-nitro-1H-indazol-3-yl)benzonitrile is unique due to the presence of both the nitro group and the benzonitrile moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1356087-64-3 |
|---|---|
Fórmula molecular |
C14H8N4O2 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
2-(5-nitro-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-3-1-2-4-11(9)14-12-7-10(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17) |
Clave InChI |
ALDMZKBBVVFFCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)









![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

